
Dibutyl(methyl)(2-methylphenoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(methyl)(2-methylphenoxy)silane is an organosilicon compound with the molecular formula C16H28OSi. This compound is characterized by the presence of a silicon atom bonded to two butyl groups, one methyl group, and a 2-methylphenoxy group. Organosilicon compounds like this compound are known for their versatility and are widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(methyl)(2-methylphenoxy)silane typically involves the reaction of 2-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(methyl)(2-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Dibutyl(methyl)(2-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Dibutyl(methyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it an effective cross-linking agent. This property is particularly useful in the formation of stable polymer networks and in the modification of surfaces to enhance their properties.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyl(methyl)(2-methoxyphenoxy)silane
- Dibutyl(methyl)(2-ethoxyphenoxy)silane
- Dibutyl(methyl)(2-propoxyphenoxy)silane
Uniqueness
Dibutyl(methyl)(2-methylphenoxy)silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and physical properties to the compound. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
59280-17-0 |
|---|---|
Fórmula molecular |
C16H28OSi |
Peso molecular |
264.48 g/mol |
Nombre IUPAC |
dibutyl-methyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-13-18(4,14-8-6-2)17-16-12-10-9-11-15(16)3/h9-12H,5-8,13-14H2,1-4H3 |
Clave InChI |
XOCXNPGQMBEUNX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(CCCC)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
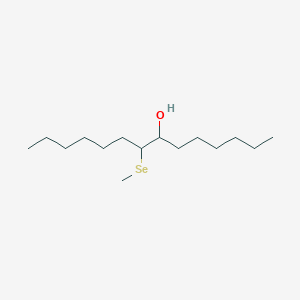
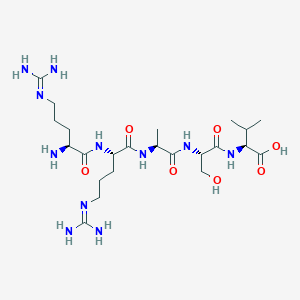
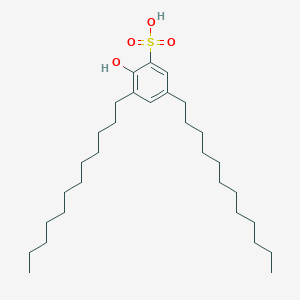
![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
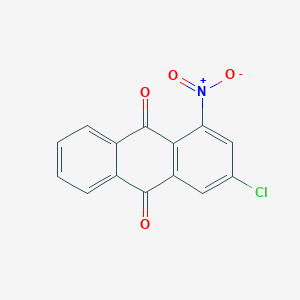
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
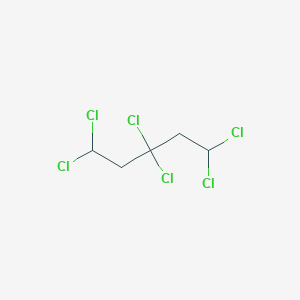

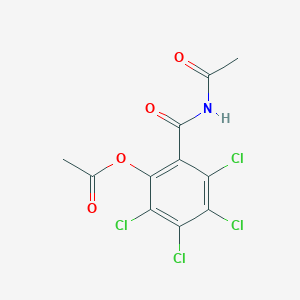
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
